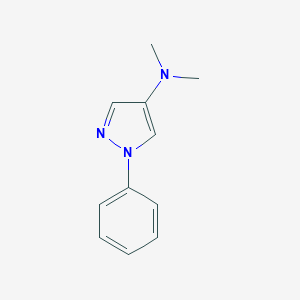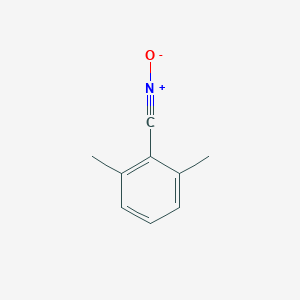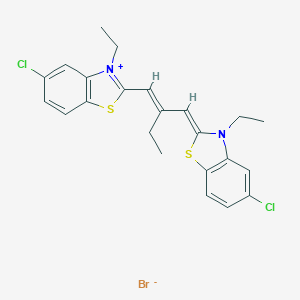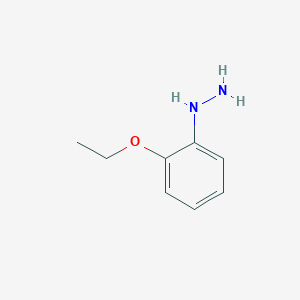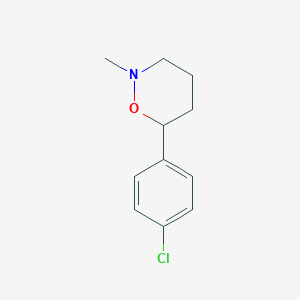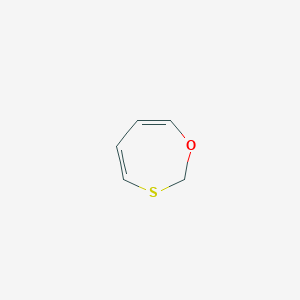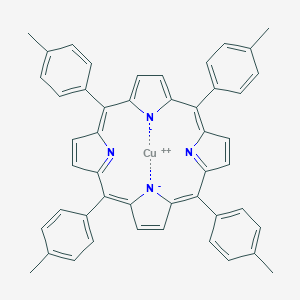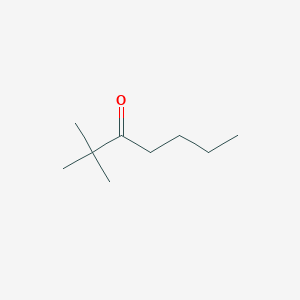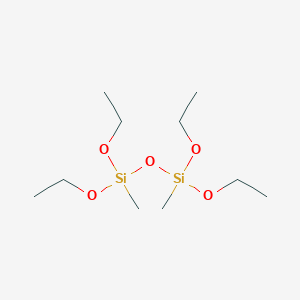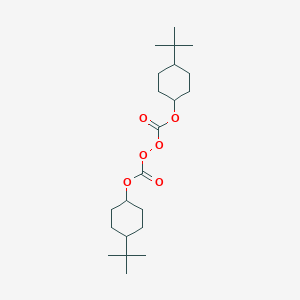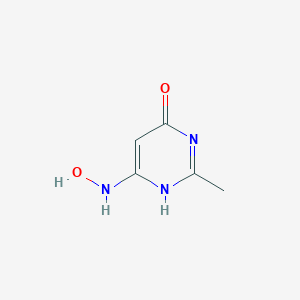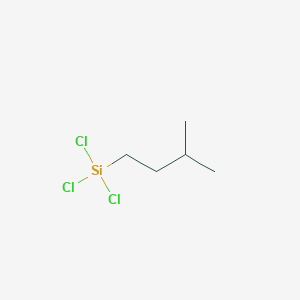
Trichloro(3-methylbutyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trichloro(3-methylbutyl)silane, also known as TMBS, is an organosilicon compound that has gained significant attention in the scientific community due to its unique properties. TMBS is a colorless liquid that is soluble in organic solvents and has a boiling point of 202 °C. It is commonly used as a reagent in organic synthesis, and its applications in scientific research have been expanding rapidly.
Wirkmechanismus
Trichloro(3-methylbutyl)silane is a highly reactive compound that can undergo a variety of chemical reactions. It is commonly used as a source of the 3-methylbutyl group in organic synthesis, where it can act as a nucleophile or an electrophile. In addition, Trichloro(3-methylbutyl)silane can undergo hydrolysis in the presence of water, which can lead to the formation of various silicon-containing compounds.
Biochemical and physiological effects:
There is limited information available on the biochemical and physiological effects of Trichloro(3-methylbutyl)silane. However, it is known to be a highly reactive compound that can cause skin and eye irritation upon contact. It is also considered to be a potential respiratory hazard if inhaled.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Trichloro(3-methylbutyl)silane in lab experiments is its high reactivity, which makes it a useful reagent in organic synthesis. Additionally, Trichloro(3-methylbutyl)silane is relatively easy to handle and store, making it a convenient choice for many researchers. However, Trichloro(3-methylbutyl)silane can be hazardous if not handled properly, and its use should be limited to well-ventilated areas with appropriate safety precautions in place.
Zukünftige Richtungen
There are many potential future directions for research on Trichloro(3-methylbutyl)silane. One area of interest is the development of new synthetic methods that utilize Trichloro(3-methylbutyl)silane as a reagent. Additionally, Trichloro(3-methylbutyl)silane has shown promise in the synthesis of silicon-based nanoparticles, and further research in this area could lead to new applications in areas such as drug delivery and imaging. Finally, more research is needed to fully understand the potential health hazards associated with Trichloro(3-methylbutyl)silane and to develop appropriate safety guidelines for its use.
Synthesemethoden
Trichloro(3-methylbutyl)silane can be synthesized through the reaction of 3-methyl-1-butanol and silicon tetrachloride. The reaction is typically carried out in the presence of a Lewis acid catalyst, such as aluminum chloride or zinc chloride. The resulting product is then purified through distillation or crystallization.
Wissenschaftliche Forschungsanwendungen
Trichloro(3-methylbutyl)silane has been widely used as a reagent in organic synthesis, particularly in the production of silicon-containing compounds. It has also been used as a cross-linking agent in the preparation of silicone elastomers and resins. In recent years, Trichloro(3-methylbutyl)silane has gained attention for its potential applications in the field of nanotechnology, specifically in the synthesis of silicon-based nanoparticles.
Eigenschaften
CAS-Nummer |
18544-67-7 |
|---|---|
Produktname |
Trichloro(3-methylbutyl)silane |
Molekularformel |
C5H11Cl3Si |
Molekulargewicht |
205.6 g/mol |
IUPAC-Name |
trichloro(3-methylbutyl)silane |
InChI |
InChI=1S/C5H11Cl3Si/c1-5(2)3-4-9(6,7)8/h5H,3-4H2,1-2H3 |
InChI-Schlüssel |
KGCMULKNBVAHBS-UHFFFAOYSA-N |
SMILES |
CC(C)CC[Si](Cl)(Cl)Cl |
Kanonische SMILES |
CC(C)CC[Si](Cl)(Cl)Cl |
Andere CAS-Nummern |
18544-67-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




